Quantitative Reduction of GAPDH Nascent RNA by KM05382 in Functional Assays
KM05382 treatment results in a quantifiable reduction in GAPDH nascent RNA levels. This effect is a key metric used to validate CDK9 inhibition in functional studies. While direct, cell-free IC50 data is not provided in this comparative dataset, the functional genomic output provides a quantifiable measure of activity in a cellular context [1].
| Evidence Dimension | Reduction in nascent GAPDH RNA levels (functional cellular assay) |
|---|---|
| Target Compound Data | Quantitative reduction observed after 30-minute treatment in HeLa cells (exact fold-change not provided in abstract). |
| Comparator Or Baseline | Baseline: Untreated control cells. |
| Quantified Difference | Not specified in available metadata; requires analysis of primary sequencing data [1]. |
| Conditions | HeLa cells treated with KM05382 for 30 minutes. Nascent RNA measured by GRO-seq [1]. |
Why This Matters
This data validates KM05382's functional activity in a standard cellular model for transcription research, ensuring its utility as a tool compound.
- [1] National Center for Biotechnology Information. (2015). Global Run-On sequencing (GRO-seq) of HeLa cells under CDK9 inhibitor treatment to study elongation checkpoints at both ends of RNA polymerase II-transcribed genes. Accession: PRJEB8651. View Source
